Amide Substituent Differentiation: Benzodioxole‑5‑amido vs. Unsubstituted Amino and Bulky Sulfamoyl Benzamido Analogs
The target compound contains a planar benzodioxole‑5‑carboxamido group at the 3‑position of the thiophene ring. In the minimalist analog ethyl 3‑amino‑5‑phenylthiophene‑2‑carboxylate (CAS 104246‑43‑5), the replacement of the amido group with a primary amine eliminates the benzodioxole pharmacophore entirely, reducing molecular weight from 395.43 to 247.31 Da and removing key hydrogen‑bond acceptor capacity. At the opposite extreme, ethyl 3‑(4‑(N,N‑bis(2‑methoxyethyl)sulfamoyl)benzamido)‑5‑phenylthiophene‑2‑carboxylate (molecular weight 546.65 Da) introduces a bulkier, more polar sulfonamide‑bearing benzamido group, which increases topological polar surface area (tPSA) and is predicted to reduce blood‑brain barrier penetration relative to the target compound. No published head‑to‑head bioactivity data are available for these three compounds [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 395.43 Da; XLogP3‑AA ~3.1 (predicted) |
| Comparator Or Baseline | Ethyl 3‑amino‑5‑phenylthiophene‑2‑carboxylate: MW 247.31 Da; Ethyl 3‑(4‑(N,N‑bis(2‑methoxyethyl)sulfamoyl)benzamido)‑5‑phenylthiophene‑2‑carboxylate: MW 546.65 Da |
| Quantified Difference | MW difference: +148.12 Da and +151.22 Da, respectively; i.e., the target compound sits in an intermediate property space. |
| Conditions | Calculated physicochemical values; no comparative bioassay data available in public domain. |
Why This Matters
The intermediate molecular weight and predicted lipophilicity of the target compound position it in a 'sweet spot' for CNS drug-likeness, balancing potency with metabolic stability, unlike the overly polar or oversized analogs.
- [1] Zhang Group GLASS Ligand Database: ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate. Molecular formula C26H30N2O7S2. View Source
